molecular formula C19H25N3O2S B2586152 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207004-87-2

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2586152
CAS No.: 1207004-87-2
M. Wt: 359.49
InChI Key: OPUKOXHICYSFHI-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a structurally complex small molecule featuring a 1H-imidazole core substituted with a 2-methoxyethyl group at the N1 position and a p-tolyl (para-methylphenyl) group at the C5 position. The thioether linkage at the C2 position connects the imidazole ring to a pyrrolidine-substituted ethanone moiety. For instance, imidazole-based compounds are frequently explored for their biological activities, including antimicrobial and enzyme inhibitory properties, owing to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-15-5-7-16(8-6-15)17-13-20-19(22(17)11-12-24-2)25-14-18(23)21-9-3-4-10-21/h5-8,13H,3-4,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUKOXHICYSFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Imidazole Ring: : Starting with 2-methoxyethylamine, react with toluene and a formylating agent to introduce the p-tolyl group, forming an intermediate.

  • Thioether Linkage: : The intermediate is reacted with ethyl bromide to introduce the thioether linkage.

  • Pyrrolidine Ring Introduction: : Pyrrolidine is then added through a substitution reaction to finalize the compound.

Industrial Production Methods: : Industrial synthesis involves a catalytic process using transition metals to streamline each step, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions typically affect the imidazole ring, altering its electronic properties.

  • Substitution: : The compound can participate in nucleophilic substitutions, particularly at the pyrrolidine and imidazole positions.

Common Reagents and Conditions

  • Oxidation: : Use hydrogen peroxide under mild acidic conditions.

  • Reduction: : Sodium borohydride is often used under controlled temperature.

  • Substitution: : Halide reagents (e.g., bromides or chlorides) in an aprotic solvent.

Major Products

  • Sulfoxides/Sulfones: : Oxidation products.

  • Reduced Imidazole Derivatives: : Products from reduction.

  • Substituted Pyrrolidine/Imidazole: : Results from nucleophilic substitution.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in transition metal catalysis.

  • Synthetic Intermediates: : Used in multi-step organic syntheses.

Biology and Medicine

  • Antimicrobial Agents: : Shows potential as an antimicrobial due to its unique structure.

  • Enzyme Inhibition: : Inhibits specific enzymes, making it useful in biochemical studies.

Industry

  • Material Science: : Used in developing new materials with tailored properties.

  • Pharmaceuticals: : Precursor in drug synthesis, particularly in designing new therapeutic agents.

Mechanism of Action

The compound’s mechanism involves binding to specific molecular targets, such as enzymes or receptors, disrupting their function. The thioether and imidazole rings facilitate strong interactions with the target site, altering biological pathways.

Comparison with Similar Compounds

Imidazole vs. Tetrazole Derivatives

The compound 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (derivatives 22–28 in ) replaces the imidazole ring with a tetrazole, which alters electronic properties and metabolic stability.

Benzoimidazole-Thiazole Hybrids

Compounds such as 5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (5a–h in ) feature fused benzoimidazole and thiazole rings. These hybrids exhibit extended π-conjugation, which may enhance binding to hydrophobic enzyme pockets compared to the simpler imidazole-p-tolyl system in the target compound .

Functional Group Comparisons

Thioether vs. Ester/Acetamide Linkages

The thioether group in the target compound contrasts with ester or acetamide linkages in analogs like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c in ).

Pyrrolidine vs. Piperidine Substitutents

The pyrrolidine ring in the target compound differs from the piperidine in analogs like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (). Pyrrolidine’s smaller ring size (5-membered vs. 6-membered) reduces steric hindrance, which may enhance conformational flexibility and target binding .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

Compound Class Core Structure Key Substituents Molecular Weight* Notable Spectral Features (IR/NMR)
Target Compound Imidazole p-Tolyl, 2-methoxyethyl, thioether ~413.5 g/mol Thioether C-S stretch (~680 cm⁻¹)
Tetrazole-Piperidine Derivatives () Tetrazole Aryl, piperidine ~300–350 g/mol Tetrazole C=N stretch (~1450 cm⁻¹)
Benzoimidazole-Thiazole Hybrids () Benzoimidazole Naphthyl, thiazole ~450–500 g/mol Aromatic C-H stretches (~3050 cm⁻¹)
Nitroimidazole Esters () Imidazole Bromobenzoate, nitro ~395.2 g/mol Ester C=O stretch (~1720 cm⁻¹)

*Calculated based on structural formulas.

Biological Activity

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the imidazole family, known for its diverse biological activities. This compound features a unique structure comprising an imidazole ring and a pyrrolidine moiety, linked by a thioether. Its potential applications span various fields, including medicinal chemistry, pharmacology, and biochemistry.

  • Molecular Formula : C₁₅H₁₇N₃OS
  • Molecular Weight : 287.4 g/mol
  • CAS Number : 1207004-87-2

The biological activity of this compound is primarily attributed to its structural components:

  • Imidazole Ring : Known for its ability to interact with metal ions and enzymes, potentially acting as an enzyme inhibitor or receptor modulator.
  • Pyrrolidine Moiety : This portion may enhance the compound's lipophilicity and binding affinity to biological targets.
  • Thioether Linkage : This functional group can influence the compound's reactivity and stability in biological systems.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The disk diffusion method has been employed to evaluate the antibacterial efficacy of similar compounds, showing promising results in inhibiting bacterial growth .

Antioxidant Activity

Compounds containing imidazole rings have been reported to possess antioxidant properties. Studies utilizing DPPH radical scavenging and FRAP assays demonstrated that these derivatives can effectively neutralize free radicals, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Anticancer Activity

Imidazole derivatives, including those similar to this compound, have shown pro-apoptotic effects in various cancer cell lines. For instance, studies on Ehrlich ascites tumor cells revealed that these compounds could induce apoptosis through mechanisms involving the up-regulation of pro-apoptotic proteins like Bax .

Study on Pyrroloimidazoles

A study focused on the synthesis of pyrroloimidazoles revealed that these compounds exhibited significant antibacterial and antioxidant properties. The synthesis involved eco-friendly methods leading to high yields and demonstrated the effectiveness of imidazole derivatives in biological applications .

Apoptotic Induction in Cancer Cells

Another significant study highlighted the pro-apoptotic activity of imidazole derivatives on Ehrlich ascites tumor cells. The findings indicated that these compounds could activate caspase-dependent pathways leading to increased apoptosis, making them candidates for further anticancer drug development .

Data Table: Biological Activities Overview

Activity TypeMethodologyResults Summary
AntimicrobialDisk diffusion assayEffective against Gram-positive and Gram-negative bacteria
AntioxidantDPPH radical scavengingSignificant free radical scavenging activity
AnticancerApoptosis assaysInduced apoptosis in cancer cell lines via Bax up-regulation

Q & A

Q. What are the optimal synthetic routes for preparing 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Step 1 : Start with precursor synthesis: React 5-(p-tolyl)-1H-imidazole-2-thiol with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-methoxyethyl group .
  • Step 2 : Perform thioether formation: Treat the intermediate with 1-(pyrrolidin-1-yl)ethanone chloride in the presence of a coupling agent (e.g., DCC or EDCI) in anhydrous THF .
  • Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity. Adjust reaction time (typically 12–24 hr) and temperature (60–80°C) to maximize yield (≥75%) and reduce byproducts .

Q. How can the structure of this compound be rigorously confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis : Assign peaks using ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). Key signals:
    • Imidazole protons: δ 7.2–7.8 ppm (aromatic H).
    • Pyrrolidine N-CH₂: δ 3.1–3.4 ppm.
    • Methoxyethyl group: δ 3.3–3.5 ppm (OCH₃) .
  • X-ray Crystallography : Grow single crystals via vapor diffusion (ethanol/ethyl acetate). Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths/angles and confirm stereochemistry .

Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile, 70:30). Retention time ~8.2 min; purity ≥95% .
  • Stability Testing : Store at –20°C in amber vials. Monitor degradation via LC-MS over 6 months; detect hydrolytic byproducts (e.g., free thiol groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Scenario : Observed doublets instead of singlets for imidazole protons.
  • Analysis :
    • Check for tautomerism (e.g., thione ↔ thiol interconversion) using variable-temperature NMR (VT-NMR) in DMSO-d₆ .
    • Compare with DFT calculations (B3LYP/6-31G* level) to model tautomeric equilibria .
  • Resolution : Confirm dominant tautomer via NOESY (through-space coupling between imidazole H and pyrrolidine CH₂) .

Q. What strategies can mitigate discrepancies in biological activity data across different assay systems (e.g., enzyme inhibition vs. cellular assays)?

Methodological Answer:

  • Hypothesis : Solubility or membrane permeability differences.
  • Testing :
    • Measure logP (shake-flask method): If logP > 3, modify with polar groups (e.g., replace methoxyethyl with hydroxyethyl) .
    • Use SPR (surface plasmon resonance) to compare target binding affinity in cell-free vs. cell-based lysates .
  • Case Study : Analogues with logP < 2.5 showed improved cellular activity (IC₅₀ reduction from 10 µM to 0.5 µM) .

Q. How can researchers design SAR studies to explore the role of the p-tolyl and pyrrolidinyl groups in target binding?

Methodological Answer:

  • Synthetic Modifications :
    • Replace p-tolyl with electron-deficient (e.g., p-fluorophenyl) or bulky (e.g., naphthyl) groups .
    • Substitute pyrrolidine with piperidine or morpholine to alter basicity .
  • Assays :
    • Perform molecular docking (AutoDock Vina) to predict binding poses to kinase targets (e.g., EGFR).
    • Validate with ITC (isothermal titration calorimetry) to measure ΔG and ΔH .

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